
3-Fluoro-5-nitrobenzylazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-nitrobenzylazide is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of a fluorine atom at the 3-position, a nitro group at the 5-position, and an azide group attached to a benzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-nitrobenzylazide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-nitrobenzylazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzyl derivatives.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Fluoro-5-aminobenzylazide.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
3-Fluoro-5-nitrobenzylazide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of functional materials, such as fluorescent probes and sensors.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of bioactive molecules.
Biological Research: The compound is used in the study of biological processes and the development of diagnostic tools.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-nitrobenzylazide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group can react with nucleophiles, leading to the formation of various substituted products. Additionally, the azide group can participate in cycloaddition reactions, forming triazole derivatives that may interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-5-nitrobenzamide: Similar in structure but with an amide group instead of an azide group.
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: Contains a pentafluorosulfanyl group instead of a benzylazide moiety.
Uniqueness
3-Fluoro-5-nitrobenzylazide is unique due to the presence of both a nitro group and an azide group on the benzyl moiety.
Propriétés
Formule moléculaire |
C7H5FN4O2 |
|---|---|
Poids moléculaire |
196.14 g/mol |
Nom IUPAC |
1-(azidomethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H5FN4O2/c8-6-1-5(4-10-11-9)2-7(3-6)12(13)14/h1-3H,4H2 |
Clé InChI |
SKPFQYRKBWBTOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])F)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



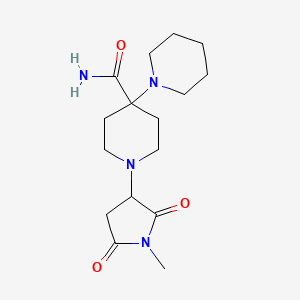
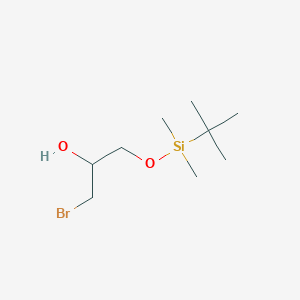


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
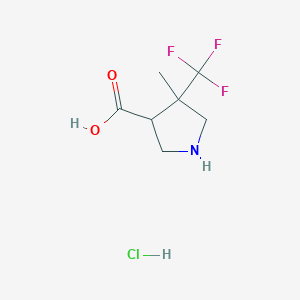

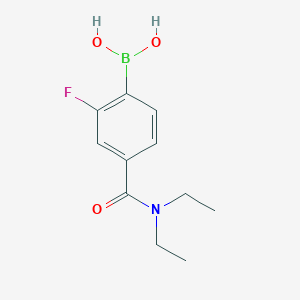
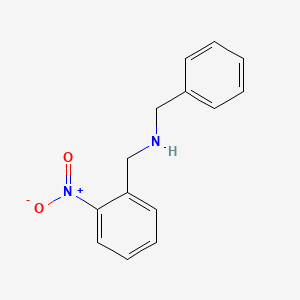
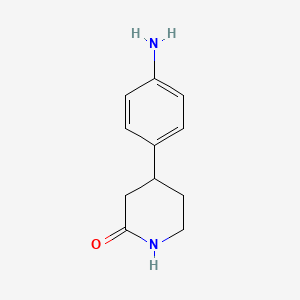
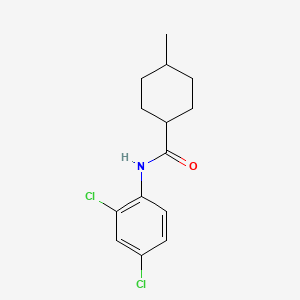
![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)
